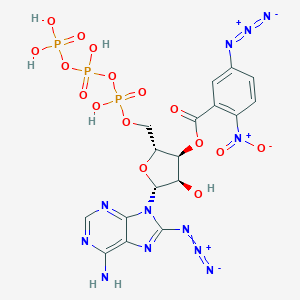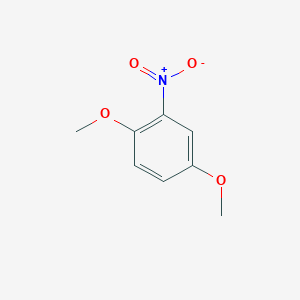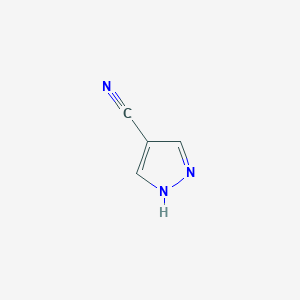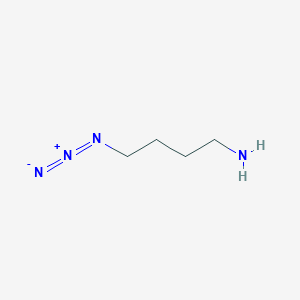
5-Azido-2-nitrobenzoyl-8-azido ATP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azido-2-nitrobenzoyl-8-azido ATP (ANB-ATP) is a synthetic compound used in scientific research to study the mechanism of action of proteins and enzymes involved in cellular processes. ANB-ATP is a photoreactive ATP analog that can be used to covalently label proteins and study their interactions with other molecules.
Mécanisme D'action
5-Azido-2-nitrobenzoyl-8-azido ATP works by mimicking the structure and function of ATP, a molecule that is essential for energy transfer in cells. When 5-Azido-2-nitrobenzoyl-8-azido ATP is introduced into a cell, it can be selectively incorporated into proteins and enzymes that bind ATP. Upon exposure to UV light, 5-Azido-2-nitrobenzoyl-8-azido ATP can form a covalent bond with the target protein, allowing researchers to study the protein's structure and function.
Effets Biochimiques Et Physiologiques
5-Azido-2-nitrobenzoyl-8-azido ATP has been shown to have minimal effects on the biochemical and physiological properties of the target protein or enzyme. However, the covalent bond formed between 5-Azido-2-nitrobenzoyl-8-azido ATP and the protein may alter the protein's activity or function, depending on the location of the labeling site and the nature of the protein.
Avantages Et Limitations Des Expériences En Laboratoire
5-Azido-2-nitrobenzoyl-8-azido ATP has several advantages for use in lab experiments, including its ability to selectively label specific amino acid residues in proteins, its photoreactive properties that allow for covalent labeling, and its compatibility with various spectroscopic techniques. However, 5-Azido-2-nitrobenzoyl-8-azido ATP also has limitations, such as the potential for non-specific labeling, the need for UV light exposure, and the potential for altered protein function.
Orientations Futures
For 5-Azido-2-nitrobenzoyl-8-azido ATP research may include the development of new labeling strategies, the optimization of labeling conditions, and the exploration of new applications in various fields of research.
Méthodes De Synthèse
5-Azido-2-nitrobenzoyl-8-azido ATP can be synthesized by a multistep process involving the reaction of 5-azido-2-nitrobenzoic acid with ATP. The resulting 5-Azido-2-nitrobenzoyl-8-azido ATP product can be purified using high-performance liquid chromatography (HPLC) and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
5-Azido-2-nitrobenzoyl-8-azido ATP has been widely used in scientific research to study the mechanism of action of various proteins and enzymes involved in cellular processes such as signal transduction, ion channels, and protein kinases. 5-Azido-2-nitrobenzoyl-8-azido ATP can be used to covalently label specific amino acid residues in proteins, allowing researchers to identify the binding sites and study the interactions between proteins and other molecules.
Propriétés
Numéro CAS |
129391-97-5 |
|---|---|
Nom du produit |
5-Azido-2-nitrobenzoyl-8-azido ATP |
Formule moléculaire |
C17H17N12O16P3 |
Poids moléculaire |
738.3 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 5-azido-2-nitrobenzoate |
InChI |
InChI=1S/C17H17N12O16P3/c18-13-10-14(22-5-21-13)28(17(23-10)25-27-20)15-11(30)12(43-16(31)7-3-6(24-26-19)1-2-8(7)29(32)33)9(42-15)4-41-47(37,38)45-48(39,40)44-46(34,35)36/h1-3,5,9,11-12,15,30H,4H2,(H,37,38)(H,39,40)(H2,18,21,22)(H2,34,35,36)/t9-,11-,12-,15-/m1/s1 |
Clé InChI |
WQKDGRLVQXNEBZ-SDBHATRESA-N |
SMILES isomérique |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)OC2C(OC(C2O)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)OC2C(OC(C2O)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] |
Synonymes |
5-azido-2-nitrobenzoyl-8-azido ATP ANB-8-N3-ATP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















